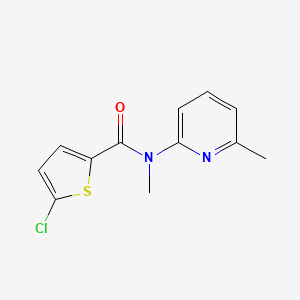
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one, also known as Octodrine, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been studied for its potential applications in various fields, including medicine, sports performance, and cognitive enhancement. In medicine, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. In sports performance, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been studied for its potential to enhance athletic performance and increase energy levels. In cognitive enhancement, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been investigated for its potential to improve memory and focus.
Mechanism of Action
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one works by stimulating the release of norepinephrine, dopamine, and other neurotransmitters in the brain. This leads to increased energy levels, improved focus, and enhanced cognitive function. Additionally, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been shown to increase heart rate and blood pressure, which can improve athletic performance.
Biochemical and Physiological Effects:
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It increases the release of norepinephrine, dopamine, and other neurotransmitters, leading to increased energy levels and improved cognitive function. Additionally, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one increases heart rate and blood pressure, which can improve athletic performance. However, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one can also cause side effects such as anxiety, insomnia, and headaches.
Advantages and Limitations for Lab Experiments
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has a well-defined mechanism of action, which makes it a useful tool for studying the effects of neurotransmitter release on cognitive function and athletic performance. However, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one can also be difficult to work with due to its potential side effects, which can complicate experimental results.
Future Directions
There are several potential future directions for research on 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one. One area of interest is its potential as a treatment for ADHD and narcolepsy. Additionally, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one's effects on athletic performance and cognitive function could be further investigated. Finally, research could be done to develop safer and more effective compounds that mimic the effects of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one without causing side effects.
Synthesis Methods
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one involves the reaction of 2-methyl-3-butyn-2-ol with 3-methylthiopropionaldehyde to form 2-methyl-3-(methylthio)propionaldehyde. This intermediate compound is then reacted with cyclopentanone to form the final product, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one.
properties
IUPAC Name |
1-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOS/c1-9-8-11-6-4-5-7-12(11)14(9)13(15)10(2)16-3/h9-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXCLHTYSOWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)
![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
